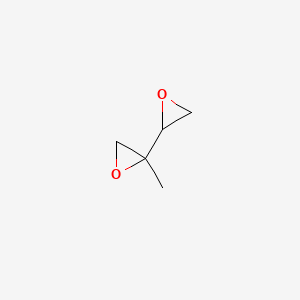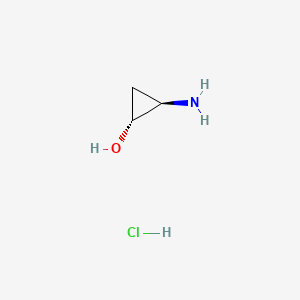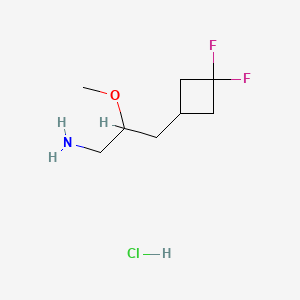
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are often of interest due to their unique chemical properties, which can include increased stability, lipophilicity, and bioavailability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes ring expansion.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve safety and efficiency.
化学反応の分析
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted amines.
科学的研究の応用
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
類似化合物との比較
Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a difluorocyclobutyl ring. This combination can confer unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
特性
CAS番号 |
2866352-30-7 |
|---|---|
分子式 |
C8H16ClF2NO |
分子量 |
215.67 g/mol |
IUPAC名 |
3-(3,3-difluorocyclobutyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-7(5-11)2-6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H |
InChIキー |
XFNAUNDZDMAQNN-UHFFFAOYSA-N |
正規SMILES |
COC(CC1CC(C1)(F)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)

amine dihydrochloride](/img/structure/B13455795.png)
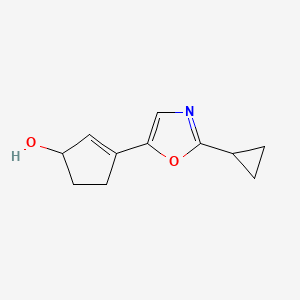
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
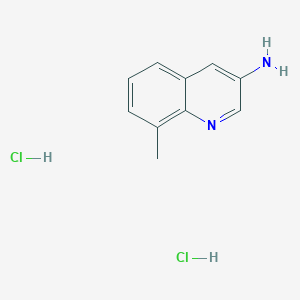
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
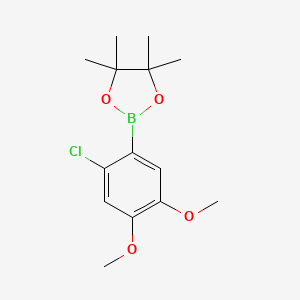
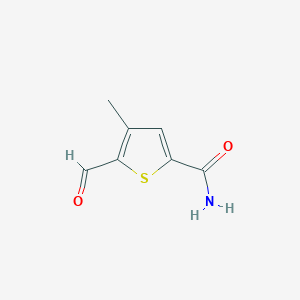
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)

